Acenaphtho[1,2-d]pyrimidin-8-amine
Description
Significance of Nitrogen-Containing Heterocycles in Academic Research
Nitrogen-containing heterocycles are fundamental building blocks in the realm of chemical sciences, commanding significant attention in academic and industrial research. frontiersin.org Their prevalence in nature is vast, forming the core structures of many essential biomolecules, including amino acids, vitamins, and hormones. researchtrend.netnih.gov This natural abundance has inspired chemists to explore their synthesis and functionalization, leading to a myriad of applications.
In medicinal chemistry, nitrogen heterocycles are a cornerstone of drug discovery. nih.govelsevierpure.com A substantial percentage of FDA-approved drugs feature a nitrogen-containing heterocyclic ring, a testament to their ability to interact with biological targets with high affinity and specificity. nih.gov Their utility also extends to materials science, where they are integral components of functional materials, agrochemicals, and dyes. frontiersin.orgelsevierpure.com The continuous demand for novel compounds with improved biological activities and material properties ensures that the synthesis and study of nitrogen-containing heterocycles remain a vibrant and evolving area of research. frontiersin.org
Overview of Acenaphthene-Fused Ring Systems in Synthetic Organic Chemistry
Acenaphthene (B1664957), a tricyclic aromatic hydrocarbon, and its derivatives are valuable synthons in organic chemistry. The fusion of an acenaphthene unit with other ring systems, particularly heterocycles, gives rise to a class of compounds known as acenaphthene-fused ring systems. These structures are characterized by their rigid, planar geometry and extended π-electron systems, which impart unique photophysical and electronic properties.
The incorporation of a five-membered ring, as seen in the acenaphthene moiety, into polycyclic aromatic hydrocarbons is a key strategy for creating curved aromatic structures. researchgate.net The synthesis of acenaphthylene-fused heteroarenes, including those containing pyrimidine (B1678525) rings, has been achieved through methods like palladium-catalyzed reaction cascades. beilstein-journals.org These synthetic strategies allow for the construction of complex molecular architectures with potential applications in organic electronics and materials science. beilstein-journals.org The structural rigidity and planarity of these systems also make them interesting candidates for studying intermolecular interactions, such as π-π stacking.
Research Trajectories for Acenaphtho[1,2-d]pyrimidin-8-amine: Current Status and Future Perspectives
Direct research on the parent compound, this compound, is limited in publicly available literature. However, research into its derivatives provides valuable insights into the potential research trajectories for this class of compounds. A notable example is the synthesis and characterization of 10-(1H-indol-3-yl)this compound. tandfonline.comresearchgate.net
Studies on this derivative have focused on its photophysical properties and its interaction with human serum albumin (HSA). tandfonline.comresearchgate.net The interaction with HSA, a crucial carrier protein in the bloodstream, is of significant interest in pharmacology as it can influence the distribution and efficacy of potential therapeutic agents. bohrium.com The observed increase in fluorescence and a hypsochromic shift upon binding to HSA suggest a strong interaction, which was further supported by molecular docking studies. tandfonline.com
Future research on this compound and its derivatives is likely to expand on these initial findings. The core structure is a promising scaffold for the development of novel fluorescent probes for biological imaging and sensing applications. Further exploration of its derivatives could lead to the discovery of compounds with specific biological activities, warranting investigation into their potential as anticancer, antimicrobial, or anti-inflammatory agents, given the broad biological significance of fused pyrimidine systems. researchgate.net The synthesis of a wider range of derivatives and a systematic study of their structure-activity relationships will be crucial in unlocking the full potential of this intriguing heterocyclic system.
Structure
2D Structure
3D Structure
Properties
CAS No. |
74836-66-1 |
|---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine |
InChI |
InChI=1S/C14H9N3/c15-14-16-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)17-14/h1-7H,(H2,15,16,17) |
InChI Key |
ZKSXGPJLCLFABE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=CN=C(N=C4C3=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Acenaphtho 1,2 D Pyrimidin 8 Amine Derivatives
Diverse Synthetic Approaches to Acenaphtho[1,2-d]pyrimidin-8-amine and its Functionalized Derivatives
The construction of the acenaphtho[1,2-d]pyrimidine core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, atom economy, and environmental impact.
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. researchgate.netnih.gov These reactions are highly valued for their ability to reduce waste, cost, and time associated with multi-step syntheses. researchgate.net
A notable example is the one-pot, three-component reaction involving acenaphthoquinone, an arylamine, and a barbituric acid derivative (such as barbituric acid, thiobarbituric acid, or N,N-dimethyl barbituric acid) in ethanol (B145695). researchgate.netnih.gov This method proceeds under gentle, catalyst-free conditions to produce acenaphthoindolopyrimidine derivatives in good to high yields. researchgate.netnih.gov The simplicity of this procedure, coupled with the use of a green solvent and the avoidance of column chromatography, makes it an attractive synthetic route. nih.gov
Similarly, a four-component reaction of 1,1-bis(methylthio)-2-nitroethene, various amines, and acenaphthoquinone in refluxing ethanol has been developed to synthesize dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives without the need for a catalyst. nih.gov This approach is characterized by its experimental simplicity, mild reaction conditions, and high yields. nih.gov
The table below summarizes key multi-component reactions for the synthesis of acenaphtho[1,2-d]pyrimidine-related scaffolds.
| Reactants | Catalyst | Solvent | Key Features |
| Acenaphthoquinone, Arylamines, Barbituric Acid Derivatives | None | Ethanol | Catalyst-free, green solvent, good to high yields. researchgate.netnih.gov |
| 1,1-Bis(methylthio)-2-nitroethene, Amines, Acenaphthoquinone | None | Ethanol | One-pot, four-component, mild conditions, high yields. nih.gov |
| Acenaphthylene-1,2-dione, Aromatic Aldehydes, Ammonium Acetate | Ferric hydrogensulfate | Ethanol | Good to excellent yields, simple work-up. researchgate.net |
One-Pot Cyclocondensation Strategies
One-pot cyclocondensation reactions are another efficient method for constructing the acenaphtho[1,2-d]pyrimidine skeleton. These reactions involve the formation of multiple bonds in a single reaction vessel, often by combining a condensation reaction with a cyclization step.
A catalyst-free, one-pot cyclocondensation of (acenaphthylen-1-yloxy)trimethylsilane, alkyl and aryl aldehydes, and aryl and alkyl isocyanides in refluxing DMF has been reported for the synthesis of 9-(alkyl or aryl)acenaphtho[1,2-b]furan-8-(alkyl or aryl) amine derivatives. nih.govresearchgate.net This method offers good yields and operational simplicity. researchgate.net
Tandem Reactions and Cascade Processes
Tandem reactions, also known as cascade or domino reactions, are processes where a single event triggers a series of subsequent reactions, leading to a significant increase in molecular complexity in a single operation. rsc.orgresearchgate.net These multistep, one-pot procedures are highly efficient and economical. rsc.org The development of such synthetic strategies is driven by the demand for more environmentally benign chemical processes. rsc.org While the direct application of tandem reactions to the synthesis of the parent this compound is not extensively detailed in the provided results, the principles of cascade reactions are widely applied in the synthesis of complex heterocyclic systems. nih.govmdpi.com These reactions often involve the in-situ generation of reactive intermediates that undergo further transformations without isolation. researchgate.net
Catalyst-Free and Green Chemistry Approaches in Synthesis
A significant trend in modern organic synthesis is the development of catalyst-free and green chemistry approaches to minimize environmental impact. rsc.orgrsc.org Several synthetic methods for acenaphtho[1,2-d]pyrimidine derivatives align with these principles.
As previously mentioned, the one-pot three-component reaction of acenaphthoquinone, arylamines, and barbituric acid derivatives proceeds without a catalyst in the green solvent ethanol. researchgate.netnih.gov This method avoids the use of potentially toxic and expensive catalysts and simplifies the purification process. nih.gov Similarly, the synthesis of dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives is achieved through a catalyst-free, one-pot, four-component reaction. nih.gov The catalyst-free synthesis of 9-substituted acenaphtho[1,2-b]furan-8-amine derivatives has also been reported. researchgate.net
The following table highlights some of the catalyst-free approaches:
| Reaction Type | Reactants | Solvent | Key Advantages |
| Three-component | Acenaphthoquinone, Arylamines, Barbituric Acid Derivatives | Ethanol | Environmentally friendly solvent, no catalyst needed, simple work-up. researchgate.netnih.gov |
| Four-component | 1,1-Bis(methylthio)-2-nitroethene, Amines, Acenaphthoquinone | Ethanol | Mild conditions, high yields, no catalyst required. nih.gov |
| One-pot Cyclocondensation | (Acenaphthylen-1-yloxy)trimethylsilane, Aldehydes, Isocyanides | DMF | Good yields, operational simplicity. researchgate.net |
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions. foliamedica.bgnih.govmdpi.comnanobioletters.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, often resulting in enhanced reaction rates compared to conventional heating methods. mdpi.com While the provided search results highlight the general utility of microwave-assisted synthesis for various pyrimidine (B1678525) and heterocyclic derivatives, specific examples detailing the synthesis of this compound itself were not explicitly found. However, the successful application of microwave irradiation in the synthesis of related structures, such as aminopyrimidine derivatives from chalcones and guanidine (B92328), suggests its potential applicability to the target compound. nanobioletters.com
Precursor Chemistry and Key Synthetic Intermediates
The synthesis of this compound and its derivatives relies on the availability of key starting materials and the formation of crucial intermediates.
A primary and versatile precursor for the synthesis of many acenaphtho-fused heterocycles is acenaphthenequinone (B41937) (also known as acenaphthylene-1,2-dione). nih.govnih.govresearchgate.net This diketone serves as a foundational building block for constructing the fused pyrimidine ring system.
Another essential class of precursors are compounds containing a guanidine or a similar amidine functionality. These reagents provide the necessary nitrogen atoms to form the pyrimidine ring. For instance, in the synthesis of acenaphtho[1,2-d]imidazoles, ammonium acetate is used as the source of the imidazole (B134444) ring nitrogen atoms. researchgate.net
Key synthetic intermediates often arise from the initial reaction of the precursors. For example, in multi-component reactions, the initial condensation of an amine with a carbonyl group of acenaphthenequinone can form a reactive imine intermediate, which then undergoes further reactions. The specific nature of the intermediates will vary depending on the chosen synthetic route.
Derivatization Strategies and Functional Group Transformations
The modification of the Acenaphtho[1,2-d]pyrimidine scaffold is a key area of research for developing new compounds with tailored properties. Strategies for derivatization can be broadly categorized into reactions involving the pyrimidine core, the acenaphthene (B1664957) moiety, and the formation of larger hybrid systems.
Substitution Reactions on the Pyrimidine Core
The pyrimidine ring, being an electron-deficient (π-deficient) system, generally undergoes nucleophilic substitution reactions more readily than electrophilic substitutions. libretexts.org Electrophilic attack on an unactivated pyrimidine ring is difficult due to the deactivating effect of the two nitrogen atoms. libretexts.org However, the introduction of activating groups can facilitate such reactions. libretexts.org
While extensive research on the direct substitution on the pre-formed Acenaphtho[1,2-d]pyrimidine core is not widely documented in publicly available literature, the general principles of pyrimidine chemistry can be applied. Nucleophilic substitution of leaving groups (such as halogens or sulfonate esters) at positions on the pyrimidine ring is a plausible strategy for introducing new functional groups. nih.govsavemyexams.com For instance, the displacement of a chloro group by an amine is a common method for the synthesis of aminopyrimidines. nih.gov
Conversely, electrophilic substitution, such as nitration or halogenation, would likely require the presence of strong electron-donating groups on the pyrimidine ring to proceed efficiently. libretexts.org Research on related fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, often focuses on the synthesis of the core with desired substituents in place, rather than post-synthesis modification of the pyrimidine ring. researchgate.net
Modifications of the Fused Acenaphthene Moiety
The acenaphthene portion of the molecule consists of a naphthalene (B1677914) system, which is susceptible to electrophilic aromatic substitution reactions. Standard procedures for nitration, halogenation, and Friedel-Crafts reactions on acenaphthene could theoretically be applied to the Acenaphtho[1,2-d]pyrimidine system. For example, bromination of acenaphthene is a known transformation. However, the reactivity of the acenaphthene rings in the fused system will be influenced by the electron-withdrawing nature of the pyrimidine ring.
Specific studies detailing the direct functionalization of the acenaphthene moiety within the Acenaphtho[1,2-d]pyrimidine framework are limited. Research on related acenaphtho-fused heterocycles, such as acenaphtho[1,2-d] researchgate.netnih.govnih.govtriazole, has shown that substituents can be introduced on the acenaphthene ring prior to the formation of the heterocyclic part. nih.gov This suggests that a common strategy is to use pre-functionalized acenaphthene derivatives as starting materials for the synthesis of complex fused systems.
Formation of Acenaphtho[1,2-d]pyrimidine-Hybrid Systems
A notable area of research has been the synthesis of hybrid molecules where the Acenaphtho[1,2-d]pyrimidine scaffold is linked to other pharmacologically relevant moieties. A key example is the synthesis of 10-(1H-indol-3-yl)this compound . wikipedia.org
The synthesis of this hybrid compound is achieved through a multi-step process. The key steps involve the preparation of an intermediate enone which then undergoes cyclization to form the final pyrimidine derivative. wikipedia.org This approach highlights a strategy where a complex substituent (the indole (B1671886) moiety) is introduced as part of the ring-forming reaction sequence.
The table below summarizes the key compound in the synthesis of this hybrid system.
| Compound Name | Molecular Formula | Role in Synthesis | Reference |
| 10-(1H-indol-3-yl)this compound | C22H14N4 | A novel functionalized Acenaphthopyrimidine hybrid | wikipedia.org |
This synthetic approach demonstrates the feasibility of creating complex hybrid systems based on the Acenaphtho[1,2-d]pyrimidine core, opening avenues for the development of new molecules with potential applications in medicinal chemistry and materials science. The study of the interaction of this specific hybrid with Human Serum Albumin (HSA) further underscores the interest in such molecules for biological applications. wikipedia.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural confirmation of complex organic molecules like 10-(1H-indol-3-yl)acenaphtho[1,2-d]pyrimidin-8-amine rely on a suite of sophisticated spectroscopic techniques. These methods provide complementary information, which, when pieced together, allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectral analysis of 10-(1H-indol-3-yl)this compound reveals distinct signals corresponding to the various protons in the molecule. The aromatic region of the spectrum is particularly complex, showing a series of multiplets that can be assigned to the protons of the acenaphthylene (B141429), pyrimidine (B1678525), and indole (B1671886) ring systems. The presence of the amine group is typically confirmed by a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this derivative shows a number of distinct signals in the aromatic region, corresponding to the different carbon environments within the fused ring system and the indole substituent. The chemical shifts of the carbons in the pyrimidine ring are particularly diagnostic.
| ¹H NMR (DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 11.84 (s, 1H) | Indole-NH |
| 8.80 (d, J=8.0 Hz, 1H) | Ar-H |
| 8.45 (d, J=8.0 Hz, 1H) | Ar-H |
| 8.30 (d, J=8.0 Hz, 1H) | Ar-H |
| 8.00-7.80 (m, 3H) | Ar-H |
| 7.60-7.40 (m, 3H) | Ar-H |
| 7.20 (t, J=8.0 Hz, 1H) | Ar-H |
| 6.80 (br s, 2H) | -NH₂ |
| ¹³C NMR (DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| 160.2, 158.5, 154.3, 152.1, 149.8 | Aromatic C (Pyrimidine & Acenaphthylene) |
| 136.9, 132.5, 130.1, 129.5, 128.7 | Aromatic C (Acenaphthylene & Indole) |
| 127.6, 126.8, 125.4, 124.3, 122.1 | Aromatic C (Acenaphthylene & Indole) |
| 121.5, 120.3, 112.8, 111.9, 108.2 | Aromatic C (Indole) & C-NH₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 10-(1H-indol-3-yl)this compound displays characteristic absorption bands that confirm its structural features. The N-H stretching vibrations of the primary amine (NH₂) and the indole N-H group are observed as distinct bands. The spectrum also shows characteristic absorptions for C-H bonds in the aromatic rings and C=N and C=C stretching vibrations within the heterocyclic and aromatic systems.
| IR Spectroscopy | |
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (amine and indole) |
| 3100-3000 | Aromatic C-H stretching |
| 1640-1500 | C=N and C=C stretching (pyrimidine and aromatic rings) |
| 1450-1300 | C-N stretching |
Mass Spectrometry (MS and High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 10-(1H-indol-3-yl)this compound, electrospray ionization (ESI) is a common method. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The mass spectrum typically shows a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule.
| Mass Spectrometry | |
| Technique | Finding |
| ESI-MS | [M+H]⁺ peak observed at m/z corresponding to the molecular weight + 1 |
| HRMS | Provides the exact mass, confirming the elemental composition |
UV-Visible Absorption Spectroscopy for Electronic Structure Analysis
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule and provides information about its electronic structure and conjugation. The UV-Vis spectrum of 10-(1H-indol-3-yl)this compound in various solvents exhibits multiple absorption bands in the ultraviolet and visible regions. tandfonline.com These absorptions are attributed to π-π* and n-π* electronic transitions within the extensive conjugated system of the acenaphthopyrimidine core and the attached indole moiety. The position and intensity of these bands can be influenced by solvent polarity, a phenomenon known as solvatochromism. tandfonline.com
| UV-Visible Absorption Spectroscopy | |
| Solvent | Absorption Maxima (λmax, nm) |
| Dichloromethane | 290, 350, 420 |
| Ethanol (B145695) | 288, 348, 415 |
| Acetonitrile | 289, 349, 418 |
Fluorescence Spectroscopy for Molecular Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. The fused aromatic structure of 10-(1H-indol-3-yl)this compound imparts fluorescent properties. Studies have shown that the fluorescence emission of this compound can be significantly influenced by its environment, such as interactions with biomacromolecules like human serum albumin (HSA). tandfonline.com For instance, an increase in fluorescence intensity and a hypsochromic (blue) shift of the emission maximum have been observed upon the addition of HSA, suggesting binding and a change in the local environment of the fluorophore. tandfonline.com
| Fluorescence Spectroscopy | |
| Conditions | Observation |
| In organic solvents | Exhibits characteristic fluorescence emission |
| Upon addition of HSA | Increase in fluorescence intensity and hypsochromic shift |
Computational Chemistry and Theoretical Investigations of Acenaphtho 1,2 D Pyrimidin 8 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of complex molecules. For a compound like Acenaphtho[1,2-d]pyrimidin-8-amine, DFT can be employed to investigate the mechanisms of its synthesis and potential reactions. For instance, in the synthesis of related pyrimidine (B1678525) derivatives, DFT calculations have been used to study the amine-imine tautomerism, which is crucial for understanding their reactivity and intermolecular interactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.
Theoretical investigations into the electronic properties of similar pyrimidinyl phosphonates using DFT at the B3LYP/6-311++G (d, p) level have provided insights into their optimized structures and electronic behavior. ijcce.ac.ir Such studies on this compound could reveal how the fusion of the acenaphthylene (B141429) and pyrimidine rings influences the electron density and reactivity of the amine group, which is critical for its chemical transformations and potential as a synthetic building block.
Global Molecular Reactivity Descriptors and Fukui Function Analysis
To quantify the chemical reactivity of this compound, global and local reactivity descriptors derived from DFT are employed. Global descriptors provide a general measure of a molecule's reactivity.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |
| Ionization Potential (I) | -EHOMO | 6.2 | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.8 | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 4.0 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.227 | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | 3.64 | A measure of the electrophilic character of a molecule. |
These are illustrative values and would need to be calculated using appropriate quantum chemical methods.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are instrumental in exploring the interactions of small molecules with biological macromolecules, a critical aspect of drug discovery and design.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets implicated in disease.
In studies of related acenaphtho derivatives, such as 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazines, molecular docking has been successfully used to investigate their binding to the anti-apoptotic protein Bcl-2, a key target in cancer therapy. nih.gov These studies often involve preparing the protein and ligand structures, defining a binding site, and using a scoring function to rank the different binding poses.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| PDB ID | XXXX |
| Docking Software | AutoDock Vina |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU25, VAL33, ALA46, LYS48, GLU65, ASP145 |
| Types of Interactions | Hydrogen bonds with LYS48 and ASP145; Hydrophobic interactions with LEU25, VAL33, ALA46. |
This table presents a hypothetical scenario for illustrative purposes.
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein and ligand. High-performance computing systems are often utilized for these simulations, especially for large biomolecular systems. nih.gov
For this compound, an MD simulation of its complex with a predicted biological target would reveal the stability of the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts. It could also uncover conformational changes in the protein upon ligand binding, providing deeper insights into the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures. The development of a QSAR model typically involves selecting a set of compounds with known activities, calculating a variety of molecular descriptors, and then using statistical methods to build a predictive model. mdpi.com
While a specific QSAR study for this compound is not available, the principles can be applied to a series of its derivatives. By synthesizing and testing a library of related compounds, a QSAR model could be developed to identify the key structural features that contribute to a desired biological effect. Various QSAR methodologies, from fragment-based approaches to multi-dimensional QSAR, could be employed. mdpi.com
In Silico Target Prediction for Biological Activities
In the realm of modern drug discovery and development, computational methods are indispensable for the rapid and cost-effective prediction of the biological activities of novel chemical entities. In silico target prediction, also known as target fishing, encompasses a variety of computational techniques used to identify potential macromolecular targets, such as proteins, enzymes, and nucleic acids, with which a small molecule, like this compound, is likely to interact. These predictive models are built upon the vast and growing databases of known ligand-target interactions and the three-dimensional structures of proteins. By analyzing the structural and physicochemical properties of a query molecule, these methods can hypothesize its mechanism of action and potential therapeutic applications.
Computational approaches in target prediction are broadly categorized into ligand-based and structure-based methods. Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. These techniques involve screening a compound against databases of molecules with known biological targets. Structure-based methods, on the other hand, utilize the three-dimensional structure of potential protein targets. A prominent technique in this category is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein, as well as the strength of the interaction.
While specific in silico target prediction studies for this compound are not extensively available in the public domain, the biological activities of its core heterocyclic systems—acenaphthene (B1664957) and pyrimidine—have been explored computationally. These studies on related derivatives provide valuable insights into the potential biological targets of this compound.
Derivatives of the pyrimidine scaffold have been the subject of numerous computational investigations, revealing their potential to interact with a wide array of biological targets. For instance, various pyrimidine derivatives have been computationally predicted and subsequently confirmed to act as inhibitors of enzymes crucial in disease pathways. These include cholinesterases, which are key targets in the management of Alzheimer's disease, and lipoxygenase, an enzyme involved in inflammatory processes. acs.orgnih.gov Furthermore, computational models have suggested that certain pyrimidine-containing compounds may exhibit anticancer properties by targeting kinases, a family of enzymes that play a critical role in cell signaling and proliferation. acs.org
Similarly, computational analyses of compounds containing the acenaphthene moiety have pointed towards a range of potential biological activities. In silico studies on acenaphthene derivatives have suggested their potential as anticancer agents and have explored their interactions with various cellular targets.
Given that this compound incorporates both the acenaphthene and pyrimidine scaffolds, it is plausible to hypothesize that its biological activity profile may encompass a combination of the activities predicted for these individual components. The fusion of these two pharmacophoric units in a single molecule could lead to novel or enhanced interactions with biological targets. The following table summarizes the types of biological targets that have been computationally predicted for pyrimidine and acenaphthene derivatives, offering a glimpse into the potential therapeutic areas where this compound might be active.
| Scaffold | Predicted Biological Target Class | Specific Examples of Predicted Targets | Computational Method Employed |
| Pyrimidine | Enzymes | Cholinesterases, Lipoxygenase, Kinases | Molecular Docking, QSAR |
| Pyrimidine | Receptors | G-protein coupled receptors | Pharmacophore Modeling |
| Acenaphthene | Enzymes | Not specifically detailed in searches | Molecular Docking |
| Acenaphthene | Other | DNA | Molecular Docking |
It is crucial to emphasize that these predictions are theoretical and are based on the analysis of related, but not identical, chemical structures. Experimental validation through in vitro and in vivo studies is essential to confirm these in silico hypotheses and to fully elucidate the pharmacological profile of this compound.
Exploration of Biological Activities and Mechanistic Insights Pre Clinical and in Vitro Studies
Anticancer and Antiproliferative Research Trajectories
The core structure of acenaphthopyrimidine has prompted investigations into its potential as an anticancer agent. Research has generally focused on the synthesis of various derivatives and their subsequent evaluation against cancer cell lines, their ability to inhibit key enzymes involved in cell cycle and signaling, and their interactions with nucleic acids.
Inhibition of Cell Proliferation in Various Cancer Cell Lines (In Vitro Assays)
While specific data on the antiproliferative activity of Acenaphtho[1,2-d]pyrimidin-8-amine is not extensively detailed in the available literature, studies on related pyrimidine (B1678525) derivatives provide a context for their potential. For instance, various pyrimidine derivatives have been tested against a panel of human cancer cell lines. nih.gov One study on heterocyclic-fused pyrimidines highlighted their screening against six different cancer cell lines: HCT-116 (colon carcinoma), DLD1 (colorectal adenocarcinoma), K562 (chronic myelogenous leukemia), U937 (histiocytic lymphoma), A549 (lung carcinoma), and NCI-H661 (lung cancer). nih.gov However, specific IC₅₀ values for this compound were not provided in the reviewed literature.
Research on a structurally related class of compounds, acenaphtho[1,2-e]-1,2,4-triazine derivatives, has shown cytotoxic effects against human cancer cell lines, including breast (MCF-7), ovarian (SKOV3), and lung (A549) cancer cells. nih.govmdpi.com For example, certain derivatives in this series exhibited moderate to good activity, with IC₅₀ values in the micromolar range. mdpi.com
Table 1: Representative Anticancer Activity of Structurally Related Acenaphtho[1,2-e]-1,2,4-triazine Derivatives Note: This data is for a different, but structurally related, heterocyclic system and is provided for contextual purposes.
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 8a | MCF-7 | 35.22 mdpi.com |
| SKOV3 | 47.17 mdpi.com | |
| A549 | 31.16 mdpi.com | |
| Derivative 8b | A549 | 29.32 mdpi.com |
| MCF-7 | 32.73 mdpi.com | |
| Derivative 8h | SKOV3 | 41.54 mdpi.com |
Enzyme Inhibition Studies: Kinases (e.g., Pin1, FGFR1, Eg5, CDK, GSK) and Other Enzyme Targets
The inhibition of protein kinases is a crucial mechanism for many anticancer drugs. While specific inhibitory data for this compound against kinases such as Pin1, FGFR1, Eg5, CDK, and GSK is not available in the reviewed scientific literature, studies on broader pyrimidine derivatives have shown kinase inhibitory activity. For example, some pyrimidine derivatives have been investigated as dual inhibitors of Src and Abl kinases. nih.gov Another study reported that a specific derivative demonstrated 81% inhibition of the c-Src enzyme, indicating a degree of selectivity. nih.gov
Investigation of Nucleic Acid Interaction Mechanisms (e.g., DNA Intercalation, Topoisomerase Inhibition)
The interaction with DNA is another established mechanism of action for many chemotherapeutic agents. For some analogs of acenaphthopyrimidines, a DNA intercalation mode of binding has been suggested. nih.gov This hypothesis is supported by in silico molecular docking studies with DNA, which have been corroborated by in vitro DNA binding experiments. nih.gov Studies on structurally different but related polycyclic compounds have also highlighted the potential for topoisomerase I inhibition. arabjchem.org However, direct experimental evidence for DNA intercalation or topoisomerase inhibition by this compound is not detailed in the reviewed sources.
Mechanisms Related to Modulation of Cellular Pathways and Drug Resistance
The ability of novel compounds to overcome drug resistance is a significant area of cancer research. The synthesis of a novel functionalized 10-(1H-indol-3-yl)this compound has been described, and its interaction with Human Serum Albumin (HSA) has been studied. arabjchem.orgechemcom.com Such interactions can influence the pharmacokinetics and biodistribution of a compound, which may have implications for its efficacy and ability to reach its target in a resistant cellular environment. Some research suggests that novel drugs could help address the problem of cancer drug resistance. nih.gov
Antimicrobial Research
In addition to anticancer research, the antimicrobial potential of pyrimidine-based compounds has been explored.
Antibacterial Activity against Gram-positive and Gram-negative Strains
Derivatives of pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrimidinium-based ionic liquids have shown potent antibacterial activity. nih.gov
Table 2: Representative Antibacterial Activity of Pyrimidinium Ionic Liquids Note: This data is for a different class of pyrimidine derivatives and is provided for contextual purposes.
| Compound | Gram-positive (S. aureus) MIC (µg/mL) | Gram-negative (E. coli) MIC (µg/mL) |
| [C₉Pyr]BF₄ | 8 nih.gov | 8 nih.gov |
| [C₁₀Pyr]BF₄ | 4 nih.gov | 4 nih.gov |
While these findings on related compounds are encouraging, specific data on the minimum inhibitory concentration (MIC) of this compound against various bacterial strains is not available in the reviewed literature.
Anti-inflammatory Research
The anti-inflammatory potential of this compound is an area of interest due to the known anti-inflammatory properties of many heterocyclic compounds containing the pyrimidine scaffold. nih.gov These related compounds often exert their effects by inhibiting key inflammatory mediators. nih.gov However, dedicated in vitro or in vivo studies to determine the specific anti-inflammatory effects of this compound have not been reported in the available scientific literature.
Antioxidant Research
The investigation into the antioxidant capabilities of this compound is in its nascent stages. Many pyrimidine derivatives have been synthesized and evaluated for their ability to scavenge free radicals or inhibit oxidative processes. nih.govresearchgate.netnih.govmdpi.com These studies provide a basis for exploring similar activities in acenaphthopyrimidine structures. At present, there are no specific published studies that have measured the antioxidant capacity of this compound using standard assays such as DPPH or ABTS.
Protein Binding Studies: Interactions with Model Transport Proteins (e.g., Human Serum Albumin)
The binding of small molecules to plasma proteins like human serum albumin (HSA) is a critical factor in their pharmacokinetic profile. nih.gov The interaction with HSA can influence the distribution, metabolism, and excretion of a compound. While the binding characteristics of various drugs and heterocyclic compounds with HSA have been extensively studied, specific research detailing the binding affinity, binding sites, and thermodynamic parameters of the interaction between this compound and HSA is not currently available in the public domain. Such studies, often conducted using spectroscopic techniques like fluorescence quenching, are essential to understand the potential behavior of this compound in vivo.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed scientific literature, no data tables can be generated at this time.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Structural Features Governing Biological Activity and Selectivity
The biological activities of derivatives based on acenaphtho[1,2-d]pyrimidin-8-amine are intrinsically governed by their distinct structural characteristics. The expansive, flat polycyclic aromatic system of the acenaphthopyrimidine core is a primary factor in its capacity to engage with biological targets, for instance, through intercalation with DNA. Research into analogous acenaphtho[1,2-b]pyrrole derivatives has shown that these compounds act as DNA intercalators, causing a conformational change from B-form to A-like DNA. nih.gov The geometry of this interaction between the intercalator and DNA has been suggested to be more critical to its antitumor properties than the binding affinity alone. nih.gov
The amine group at the C8 position is also of paramount importance for biological interactions, potentially forming hydrogen bonds and other non-covalent interactions within the active sites of target macromolecules. The introduction of various substituents onto the acenaphthopyrimidine ring system can profoundly alter both biological activity and selectivity. The strategic placement of these substituents can enhance target-specific interactions, thereby improving the compound's selectivity for its intended biological target.
Rational Design Principles for Optimized this compound Derivatives
Insights from SAR and SPR studies have laid the groundwork for the rational design of enhanced this compound derivatives. A central tenet of this design process is the targeted modification of the core structure to refine its pharmacological characteristics. This can entail the addition of substituents to improve properties such as aqueous solubility, metabolic stability, or the affinity for specific targets.
A prevalent strategy is the application of bioisosteric replacement, where a particular functional group is substituted with another that possesses similar steric and electronic characteristics but offers improved pharmacokinetic properties. For instance, a group that is susceptible to metabolic breakdown might be exchanged for a more robust isostere to extend the compound's therapeutic effect. Furthermore, computational techniques like molecular docking are frequently utilized to forecast the binding orientations of newly designed derivatives, helping to prioritize the synthesis of compounds that show the greatest promise for enhanced activity and selectivity. This approach has been successfully applied to other pyrimidine (B1678525) derivatives, such as thienopyrimidine and azo-aminopyrimidine analogues, to develop potent and selective inhibitors for specific targets. nih.govscienceopen.com
Influence of Substituents on Bioactivity and Molecular Recognition Processes
The type and placement of substituents on the this compound structure significantly shape its biological activity and interactions at a molecular level. The electronic nature of these substituents—whether they donate or withdraw electrons—can modify the electron density across the aromatic system, thereby affecting its reactivity and binding capabilities. For some heterocyclic compounds, the electronic properties of substituents on an aromatic aldehyde partner had minimal impact on the reaction outcome, yet the presence of a hydroxyl group in the ortho position drastically reduced reaction times. researchgate.net
The steric properties of substituents are also a determining factor. Larger, more cumbersome groups can cause steric hindrance, which may block the molecule from accessing the binding site of a target protein. In other scenarios, such bulky groups can increase selectivity by preventing the compound from interacting with unintended targets. The capacity of substituents to engage in specific intermolecular forces, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, is also crucial for the compound's biological function and its ability to recognize and bind to its designated molecular target.
Future Research Directions and Academic Applications
Development of Novel and Sustainable Synthetic Methodologies for Acenaphtho[1,2-d]pyrimidin-8-amine Scaffolds
The synthesis of this compound and its derivatives is a key area for future research. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant chemical waste. Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign methodologies.
A promising avenue lies in the application of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation, thereby increasing efficiency and reducing waste. researchgate.netnih.gov Research into MCRs for analogous acenaphtho-fused heterocycles, such as acenaphtho[1,2-b]furan-8-amines and 8-aryl-7H-acenaphtho[1,2-d]imidazoles, has demonstrated the power of this approach. researchgate.netresearchgate.net Future efforts should focus on designing MCRs that directly yield the this compound core.
The exploration of green chemistry principles is also paramount. This includes the use of non-toxic solvents, catalyst-free reactions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. For instance, the synthesis of related dihydro-8H-acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives has been successfully achieved in ethanol (B145695) at reflux without a catalyst, highlighting the potential for greener synthetic routes. nih.gov
| Synthetic Approach | Advantages | Future Research Focus |
| Multi-Component Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste, structural diversity. researchgate.netnih.gov | Design of novel MCRs specifically for the this compound scaffold. |
| Green Chemistry Approaches | Use of eco-friendly solvents, catalyst-free conditions, energy efficiency. nih.gov | Development of microwave-assisted and ultrasound-assisted syntheses; exploration of aqueous reaction media. |
| Catalytic Methods | Use of transition metal or organocatalysts to enhance reaction rates and selectivity. | Investigation of novel catalysts for the cyclization and amination steps. |
Advanced Mechanistic Studies of Biological Interactions at the Molecular Level
Understanding how this compound and its derivatives interact with biological macromolecules is crucial for the development of targeted therapies. The planar, aromatic nature of the acenaphthopyrimidine core suggests potential interactions with DNA or the active sites of enzymes. ontosight.ai
Future research should employ a range of biophysical and structural biology techniques to elucidate these interactions. X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural data of the compound bound to its biological target. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the dynamics of the interaction in solution.
Furthermore, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be utilized to quantify the binding affinity and kinetics, providing essential data for structure-activity relationship (SAR) studies.
Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical Investigations)
The pyrimidine (B1678525) scaffold is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. semanticscholar.orgresearchgate.net Derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) have shown activity as kinase inhibitors, targeting enzymes like dihydrofolate reductase (DHFR) and tyrosine kinases. nih.gov
Given the structural similarities, this compound represents a promising scaffold for identifying novel inhibitors of therapeutically relevant enzymes. ontosight.ai Pre-clinical investigations should focus on screening this compound and its derivatives against a panel of kinases, proteases, and other enzymes implicated in diseases such as cancer, inflammatory disorders, and viral infections.
The potential anticancer activity is of particular interest. Compounds with similar fused pyrimidine structures have been investigated for their ability to inhibit kinase enzymes involved in cell growth and division signaling pathways. ontosight.ai Future studies should involve in vitro cytotoxicity screening against a diverse panel of cancer cell lines, followed by in vivo studies in animal models to assess efficacy and preliminary safety.
Integration of Computational and Experimental Approaches for Lead Optimization and Design
The synergy between computational and experimental methods offers a powerful strategy for accelerating the drug discovery process. In silico techniques can be employed to design novel this compound derivatives with improved potency and selectivity. nih.govbiotech-asia.orgnih.govdovepress.com
Molecular docking studies can predict the binding modes of these compounds within the active site of a target protein, guiding the rational design of new analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity, enabling the prediction of the potency of yet-to-be-synthesized molecules.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues. The predictions from these computational models can then be validated through the synthesis and biological evaluation of the designed compounds, creating an iterative cycle of design, synthesis, and testing to optimize lead compounds.
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Predicts binding poses and identifies key interactions with the target protein. dovepress.com |
| QSAR | Correlates chemical structure with biological activity to predict the potency of new analogs. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex to assess binding stability. nih.gov |
| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits for a specific target. |
Role as Versatile Building Blocks in Contemporary Organic and Medicinal Chemistry
Beyond its potential as a bioactive molecule, the this compound scaffold is a valuable building block for the synthesis of more complex chemical entities. rsc.org The amino group at the 8-position serves as a versatile handle for further functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and arylation.
This versatility enables the construction of libraries of derivatives for high-throughput screening, facilitating the exploration of a broader chemical space and increasing the probability of discovering compounds with desired biological activities. The fused aromatic core also provides a rigid framework that can be used to control the spatial orientation of appended functional groups, a key consideration in the design of molecules that interact with specific biological targets. The thieno[2,3-d]pyrimidine (B153573) scaffold, for example, is considered an opulent heterocycle in drug discovery due to its broad range of medical applications. nih.gov
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing acenaphtho[1,2-d]pyrimidin-8-amine, and what challenges exist in optimizing its yield?
- Synthesis often involves multi-component reactions. For example, acenaphthoquinone derivatives react with nitrogen-containing precursors (e.g., pyrimidine precursors) under reflux conditions. A catalyst like ferric hydrogensulfate has been used in ethanol for related acenaphthoimidazoles, achieving yields of 60–84% . Key challenges include controlling regioselectivity and minimizing side reactions, which require optimization of solvent systems (e.g., DMF or ethanol), temperature, and stoichiometric ratios of reactants.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming the connectivity of the fused acenaphthene-pyrimidine system. Infrared (IR) spectroscopy identifies functional groups like the amino group at position 7. Mass spectrometry (MS) validates molecular weight (204.23 g/mol) and fragmentation patterns. X-ray crystallography, though not explicitly documented for this compound, is recommended for resolving π-electron delocalization in the fused aromatic system .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Begin with cytotoxicity screens against cancer cell lines (e.g., A549, P388) using MTT or SRB assays. For antiviral activity, plaque reduction assays with RNA/DNA viruses are recommended. Target-specific assays (e.g., FGFR-1 inhibition) require enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure binding affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced bioactivity?
- Substituent effects on the pyrimidine ring significantly influence activity. For example:
- Electron-withdrawing groups (e.g., nitro at position 4) enhance cytotoxicity by improving binding to hydrophobic pockets in targets like Bcl-2 .
- Halogenated derivatives (e.g., Cl at position 4) show reduced potency due to steric hindrance or altered electronic profiles .
Q. What computational strategies can predict the binding mode of this compound to anti-apoptotic proteins like Bcl-2?
- Molecular docking using crystal structures of Bcl-2 (PDB: 2W3L) can identify key interactions (e.g., π-π stacking with Phe101, hydrogen bonding with Asp108). Binding free energy calculations (MM/GBSA) refine affinity predictions. Density Functional Theory (DFT) analysis of electron localization in the fused ring system may explain preferential binding to specific protein isoforms .
Q. How should researchers address contradictions in cytotoxicity data across different acenaphtho derivatives?
- Discrepancies may arise from variations in cell permeability, off-target effects, or assay conditions. For example, nitro-substituted derivatives exhibit higher cytotoxicity in leukemia cells but lower activity in solid tumors. To resolve this:
- Perform comparative pharmacokinetic studies (e.g., Caco-2 permeability assays).
- Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. What role do binding efficiency indices (BEI/LE) play in optimizing acenaphtho derivatives for drug discovery?
- BEI (Binding Efficiency Index) and LE (Ligand Efficiency) normalize bioactivity by molecular weight and hydrophobicity. For acenaphtho derivatives targeting Bcl-2, a LE > 0.3 kcal/mol/atom and BEI > 20 indicate favorable drug-like properties. Prioritize derivatives with balanced BEI/LE values to avoid over-engineering potency at the expense of pharmacokinetics .
Q. How can researchers model the π-electron delocalization in this compound to predict its reactivity?
- Time-Dependent DFT (TD-DFT) calculations can map electron density distributions in the ground and excited states. Analyze HOMO-LUMO gaps to assess charge-transfer potential. For proton transfer studies, use Natural Bond Orbital (NBO) analysis to evaluate intramolecular hydrogen bonding and aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
